

Toxicology and safety data for CAS 24152-95-2

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Oxo-2-pyrrolidin-1-ylethanamine

Cat. No.: B1589269

[Get Quote](#)

An In-Depth Technical Guide to the Toxicological and Safety Profile of 2-Amino-4,5-dimethoxybenzoic Acid (CAS 24152-95-2)

Authored by a Senior Application Scientist

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. It is not a substitute for a formal safety data sheet (SDS) or a comprehensive risk assessment. All laboratory work should be conducted in accordance with institutional and regulatory safety protocols.

Introduction: A Molecule of Synthetic and Pharmaceutical Interest

2-Amino-4,5-dimethoxybenzoic acid, registered under CAS number 24152-95-2 and also known as 4,5-Dimethoxyanthranilic acid or 6-Aminoveratric acid, is a substituted benzoic acid derivative.^{[1][2]} Its molecular structure, featuring an aromatic ring with amino, carboxylic acid, and two methoxy functional groups, makes it a valuable and versatile building block in medicinal chemistry and organic synthesis.^{[2][3]} It serves as a critical intermediate in the production of pharmaceuticals, particularly quinazoline derivatives and other nitrogen-containing heterocycles, as well as agrochemicals and dyestuffs.^{[2][4][5]}

Recent research has highlighted its role as a precursor in the development of novel therapeutic agents, including antiamoebic compounds and potential c-MET inhibitors for cancer therapy.^[2] Some studies suggest it may act as an antitumor agent by inhibiting the production of epidermal growth factor (EGF), thereby affecting tumor cell proliferation in vitro.^[1] Given its

increasing application in drug discovery and chemical synthesis, a thorough understanding of its toxicological and safety profile is paramount for ensuring occupational safety and guiding preclinical development.

This guide provides a comprehensive overview of the currently available toxicology and safety data for 2-Amino-4,5-dimethoxybenzoic acid, identifies critical data gaps, and proposes a strategic framework for further toxicological evaluation.

Section 1: Physicochemical and Hazard Identification

A foundational aspect of any toxicological assessment is the characterization of the substance's physical and chemical properties, which influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential hazards.

Chemical and Physical Properties

The key physicochemical properties of 2-Amino-4,5-dimethoxybenzoic acid are summarized in the table below. It exists as a solid powder, with solubility in methanol and water noted.[5][6]

Property	Value	Source(s)
CAS Number	24152-95-2	[1][4]
Molecular Formula	C ₉ H ₁₁ NO ₄	[1][4][7]
Molecular Weight	197.19 g/mol	[1][4][7]
Appearance	Brown or light gray crystalline solid/powder	[4]
Melting Point	169-173 °C (decomposes)	[4][6][8]
Solubility	Soluble in Methanol and Water	[5][6]
Synonyms	4,5-Dimethoxyanthranilic acid, 6-Aminoveratric acid	[1]

Regulatory Hazard Classification

Based on available Safety Data Sheets (SDS) conforming to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 2-Amino-4,5-dimethoxybenzoic acid is classified as a hazardous substance. The primary hazards are related to irritation.

Hazard Class	Category	Hazard Statement
Skin Corrosion/Irritation	2	H315: Causes skin irritation
Serious Eye Damage/Irritation	2	H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)	3	H335: May cause respiratory irritation

Sources:[\[7\]](#)[\[9\]](#)[\[10\]](#)

The signal word associated with these classifications is "Warning".[\[7\]](#) This classification mandates specific precautionary measures for handling, which are detailed in Section 4 of this guide.

Section 2: Toxicological Profile - Knowns and Unknowns

A significant finding from a review of publicly available data is that the toxicological properties of 2-Amino-4,5-dimethoxybenzoic acid have not been fully investigated.[\[7\]](#)[\[11\]](#) While local irritant effects are established, comprehensive data on systemic toxicity is largely absent.

Acute Toxicity

There is no specific data available for the acute oral, dermal, or inhalation toxicity of this compound.[\[7\]](#) This is a critical data gap. The absence of this information means the LD₅₀ (median lethal dose) is unknown, making it difficult to assess the immediate risk following a single, short-term exposure.

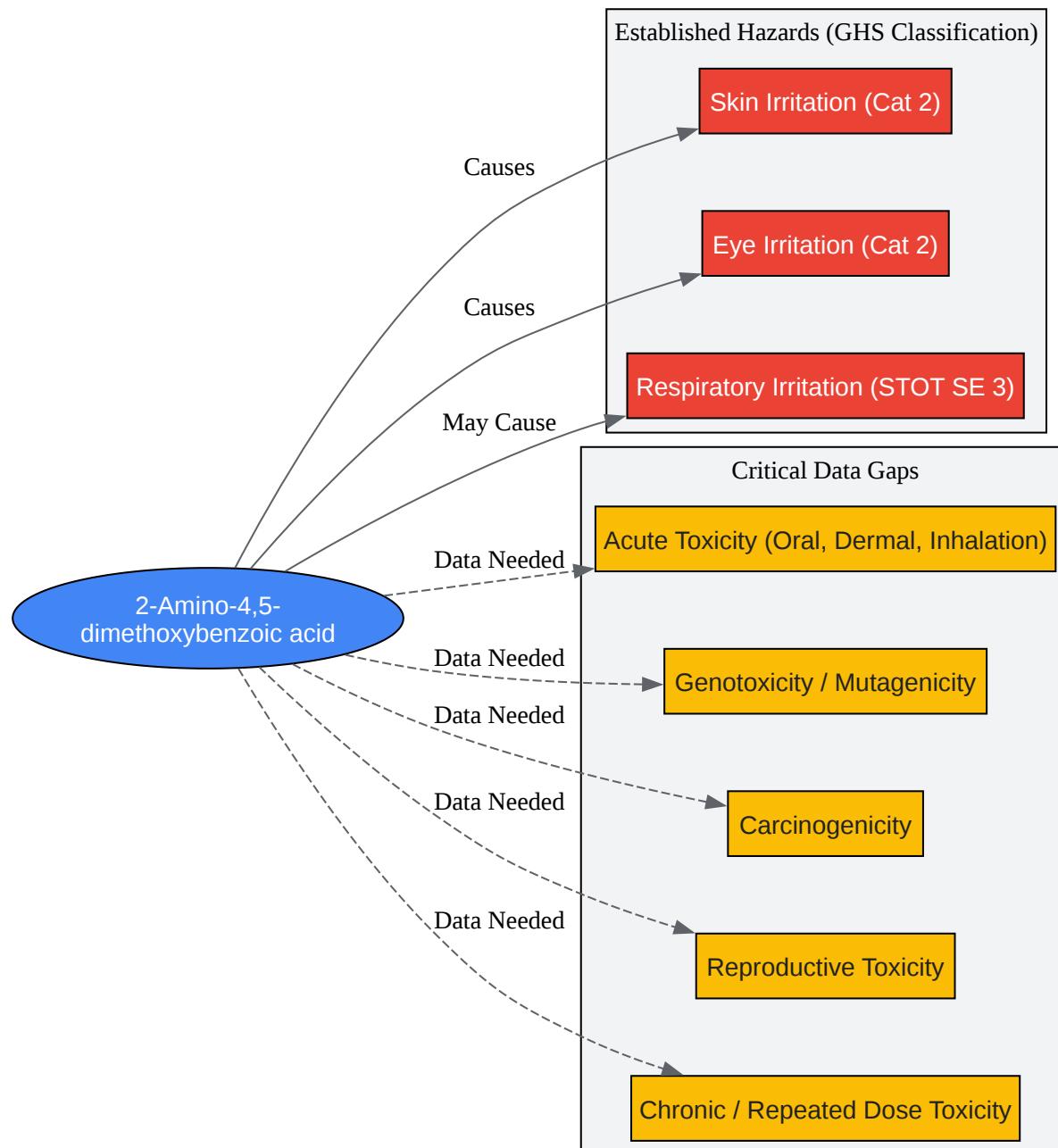
Local Toxicity: Irritation

- Skin Irritation: Classified as a Category 2 skin irritant, the compound is expected to cause inflammation, redness, and discomfort upon direct contact with the skin.[\[7\]](#)[\[9\]](#)[\[10\]](#)

- Eye Irritation: As a Category 2 eye irritant, it can cause significant, but reversible, eye damage upon contact.[7][9][10]
- Respiratory Irritation: The compound is classified as a specific target organ toxicant for a single exposure (Category 3), with the respiratory system being the primary target.[7][10] Inhalation of dust or aerosols may lead to irritation of the nose, throat, and lungs.

Genotoxicity and Carcinogenicity

- Genotoxicity: There is no specific data available regarding the mutagenic or clastogenic potential of 2-Amino-4,5-dimethoxybenzoic acid. While studies on the parent compound, benzoic acid, have shown mixed results in various assays, these findings cannot be directly extrapolated.[12] This represents a major gap in the toxicological profile, especially for a compound used as a pharmaceutical intermediate.
- Carcinogenicity: No carcinogenicity studies have been reported. The compound is not listed as a carcinogen by major regulatory bodies like IARC, NTP, or OSHA.[13] However, the absence of data does not equate to an absence of risk.


Reproductive and Developmental Toxicity

No data is available on the potential reproductive or developmental effects of this substance.[7]

Other Toxicological Endpoints

- STOT-Repeated Exposure: The effects of repeated or chronic exposure have not been determined.[7]
- Endocrine Disruption: The substance is not known or suspected to be an endocrine disruptor.[7]

The following diagram summarizes the known hazard classifications and identifies the key areas where toxicological data is currently lacking.

[Click to download full resolution via product page](#)

Caption: Known hazards and critical data gaps for CAS 24152-95-2.

Section 3: Proposed Toxicological Evaluation Workflow

For any novel compound or one with significant data gaps, a tiered approach to toxicological testing is scientifically and ethically appropriate. This strategy begins with computational and in vitro methods before proceeding to more complex in vivo studies, if warranted.

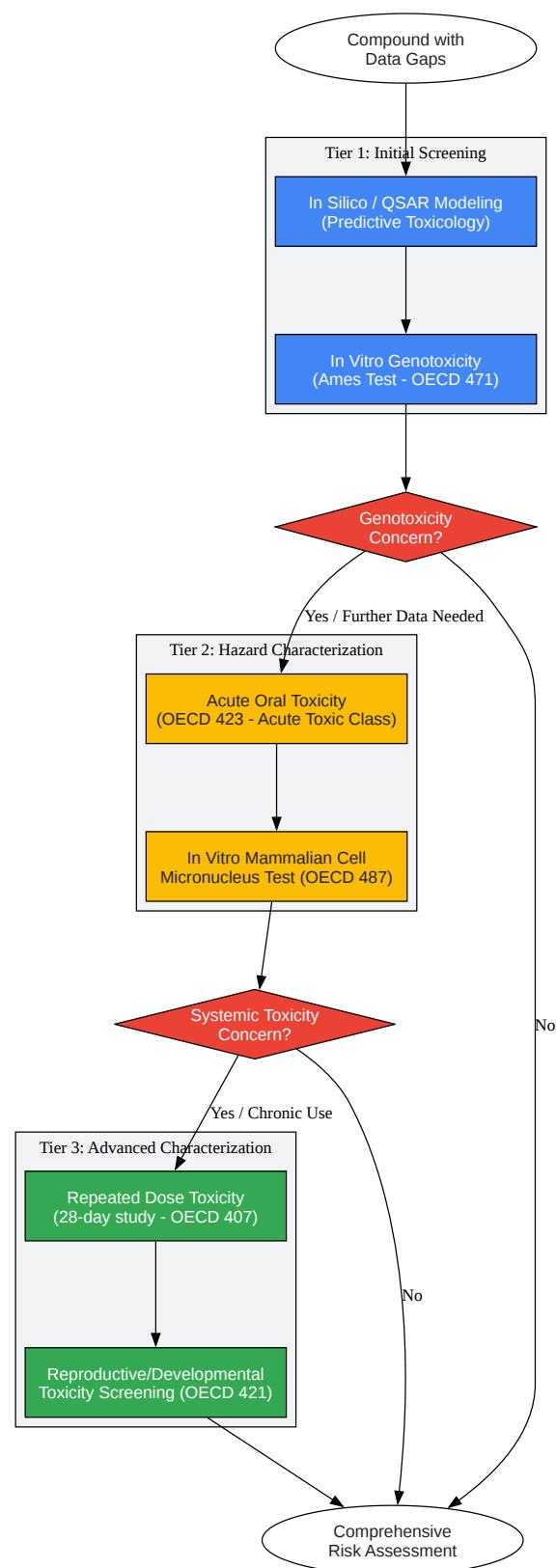
Tier 1: In Silico and In Vitro Assessment

The initial step is to predict potential toxicities and screen for hazards using non-animal methods. This is crucial for a compound like 2-Amino-4,5-dimethoxybenzoic acid, where systemic toxicity data is absent.

Workflow Rationale: This tier aims to quickly identify major toxicological flags. QSAR models can predict potential liabilities based on the chemical's structure, while in vitro assays provide the first empirical evidence of biological activity related to toxicity. The Ames test is a fundamental screen for mutagenicity and is a regulatory requirement for most new chemical entities.

Proposed Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test - OECD TG 471)

- **Objective:** To assess the mutagenic potential of the compound by measuring its ability to induce reverse mutations in several strains of *Salmonella typhimurium* and *Escherichia coli*.
- **Strain Selection:** Use a minimum of five strains, including TA98, TA100, TA1535, TA1537, and either WP2 uvrA or WP2 uvrA (pKM101). This combination detects various types of mutations (e.g., frameshift, base-pair substitutions).
- **Metabolic Activation:** Conduct the assay both with and without an exogenous metabolic activation system (e.g., Aroclor- or phenobarbital-induced rat liver S9 fraction). This is critical because some chemicals only become mutagenic after being metabolized.
- **Dose Selection:** Perform an initial range-finding study to determine the appropriate concentration range, looking for signs of cytotoxicity. The main experiment should use at least five different analyzable concentrations.


- Procedure: The compound, bacterial culture, and S9 mix (if applicable) are combined and can be tested using either the plate incorporation or pre-incubation method.
- Controls: Include both negative (vehicle) and positive controls (known mutagens for each strain, with and without S9) to ensure the validity of the assay.
- Data Analysis: A positive result is defined as a dose-related increase in the number of revertant colonies that is at least double the background (vehicle control) count.

Tier 2: Acute Systemic Toxicity and Further In Vitro Assessment

If Tier 1 results raise concerns or if higher exposure potentials exist, targeted in vivo acute studies and more advanced in vitro assays are necessary.

Workflow Rationale: The Acute Toxic Class method is a refined in vivo approach that uses fewer animals than traditional LD₅₀ studies to classify the substance's acute toxicity. The in vitro micronucleus test complements the Ames test by detecting chromosomal damage in mammalian cells, a different and important mechanism of genotoxicity.

The diagram below illustrates this proposed tiered testing strategy.

[Click to download full resolution via product page](#)

Caption: Proposed tiered workflow for toxicological evaluation.

Section 4: Safe Handling, First Aid, and Exposure Controls

Given the known hazards, strict adherence to safety protocols is mandatory when handling 2-Amino-4,5-dimethoxybenzoic acid.

Exposure Controls and Personal Protective Equipment (PPE)

- Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, especially when working with the powder form to minimize dust inhalation.[7][14]
- Eye/Face Protection: Wear chemical safety goggles or a face shield (European Standard EN 166).[7]
- Skin Protection: Wear impervious protective gloves (e.g., nitrile rubber) and appropriate protective clothing to prevent skin contact.[7]
- Respiratory Protection: For large-scale operations or where ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 136 approved respirator with a particulate filter.[7]

First Aid Measures

- Inhalation: Remove the individual to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[7][11]
- Skin Contact: Immediately wash the affected area with plenty of soap and water while removing all contaminated clothing. Seek medical attention if irritation develops or persists. [7][11]
- Eye Contact: Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[7][11][14]
- Ingestion: Do NOT induce vomiting. Clean mouth with water and seek immediate medical attention.[7][11]

Conclusion and Future Directions

2-Amino-4,5-dimethoxybenzoic acid (CAS 24152-95-2) is a chemical of significant synthetic utility, particularly in the pharmaceutical industry. Its currently known toxicological profile is limited to local irritant effects on the skin, eyes, and respiratory system. There are substantial and critical gaps in the data concerning acute systemic toxicity, genotoxicity, carcinogenicity, and reproductive toxicity.

For professionals in research and drug development, this lack of data necessitates a cautious approach. The primary risk during laboratory handling is associated with irritation, which can be effectively mitigated through appropriate engineering controls and personal protective equipment. However, for any application involving potential human exposure or environmental release, further toxicological testing is strongly recommended. The tiered evaluation strategy proposed in this guide provides a scientifically sound framework for systematically addressing these data gaps, ensuring a comprehensive understanding of the compound's safety profile before its broader application.

References

- SDS Manager. 2-Amino-4,5-dimethoxybenzoic acid SDS by Sigma-Aldrich Inc.
- ChemBK. 2-Amino-4,5-dimethoxybenzoic acid.
- P. T. İ. Yüzbaşıoğlu, D. (2009). The in vitro genotoxicity of benzoic acid in human peripheral blood lymphocytes. *Cytotechnology*, 59(2), 95–103. [Link]
- Angene Chemical. (2021, May 1). Safety Data Sheet: 2-Amino-4,5-dimethoxybenzoic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 2-Amino-4,5-dimethoxybenzoic acid | 5653-40-7 | FA17551 [biosynth.com]
- 2. benchchem.com [benchchem.com]
- 3. a2bchem.com [a2bchem.com]
- 4. 2-Amino-4,5-dimethoxybenzoic acid CAS#: 5653-40-7 [m.chemicalbook.com]

- 5. 2-Amino-4,5-dimethoxybenzoic acid, 98%, Thermo Scientific Chemicals 25 g | [Buy Online](#) | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 6. chembk.com [chembk.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. 2-Amino-4,5-dimethoxybenzoic acid | 5653-40-7 [chemicalbook.com]
- 9. 2-Amino-4,5-dimethoxybenzoic acid SDS - Download & Subscribe for Updates [sdsmanager.com]
- 10. fishersci.com [fishersci.com]
- 11. angenechemical.com [angenechemical.com]
- 12. The in vitro genotoxicity of benzoic acid in human peripheral blood lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. echemi.com [echemi.com]
- To cite this document: BenchChem. [Toxicology and safety data for CAS 24152-95-2]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1589269#toxicology-and-safety-data-for-cas-24152-95-2>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com